Tpeqm-dma

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

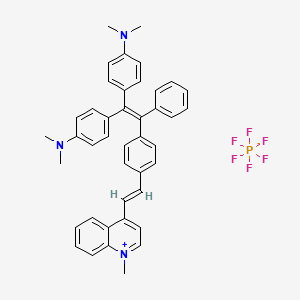

Tpeqm-dma is a near-infrared second region photosensitizer that selectively accumulates in cancerous mitochondria and inhibits cancer cell growth. It has potent type-I phototherapeutic efficacy, which helps overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tpeqm-dma involves the reaction of Tpeq-dma with methyl iodide in acetonitrile. The mixture is vigorously stirred at 60°C for 2 hours. After the reaction is completed, the acetonitrile is removed under reduced pressure .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions

Tpeqm-dma undergoes type-I photochemical processes, producing superoxide anion and hydroxyl radical under white light irradiation .

Common Reagents and Conditions

Reagents: Methyl iodide, acetonitrile.

Conditions: Vigorous stirring at 60°C for 2 hours.

Major Products Formed

The major products formed from the photochemical reactions of this compound are superoxide anion and hydroxyl radical .

Scientific Research Applications

Tpeqm-dma has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Tpeqm-dma exerts its effects through a type-I photochemical process, producing superoxide anion and hydroxyl radical under white light irradiation. The compound accumulates in cancerous mitochondria, impairing cellular redox homeostasis, leading to mitochondrial dysfunction, and raising the level of lethal peroxidized lipids. This induces cellular apoptosis and ferroptosis, effectively suppressing the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

- Porphyrins

- Phthalocyanines

- Boron dipyrromethene (BODIPY)

- Aggregation-induced emission luminogens (AIEgens)

Uniqueness

Tpeqm-dma is unique due to its potent type-I phototherapeutic efficacy and its ability to overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors. Its selective accumulation in cancerous mitochondria and the production of superoxide anion and hydroxyl radical under white light irradiation further distinguish it from other similar compounds .

Properties

Molecular Formula |

C42H40F6N3P |

|---|---|

Molecular Weight |

731.7 g/mol |

IUPAC Name |

4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline;hexafluorophosphate |

InChI |

InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1 |

InChI Key |

YRWWXPZLNLUELZ-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)

![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)

![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)